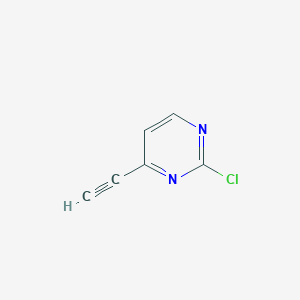

2-Chloro-4-ethynylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-ethynylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2/c1-2-5-3-4-8-6(7)9-5/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDNUKMWRNCQLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80663955 | |

| Record name | 2-Chloro-4-ethynylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37968-69-7 | |

| Record name | 2-Chloro-4-ethynylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-ethynylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Chloro-4-ethynylpyrimidine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-ethynylpyrimidine is a key heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique trifunctional structure—comprising a reactive chloro group, a versatile ethynyl moiety, and the biologically relevant pyrimidine core—makes it an invaluable intermediate for the synthesis of complex molecular architectures. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, while the terminal alkyne at the 4-position is primed for a variety of coupling reactions, most notably the Sonogashira coupling. This guide provides an in-depth overview of the properties, synthesis, reactivity, and applications of this compound, offering a critical resource for researchers engaged in drug discovery and organic synthesis.

Chemical and Physical Properties

This compound, with the CAS number 37968-69-7, is a solid at room temperature.[1][2] Its fundamental properties are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | Source(s) |

| CAS Number | 37968-69-7 | [1][2][3] |

| Molecular Formula | C₆H₃ClN₂ | [3] |

| Molecular Weight | 138.55 g/mol | [3] |

| Melting Point | 139-141 °C | [1][2] |

| Boiling Point | 272.1±13.0 °C (Predicted) | [1] |

| Density | 1.32±0.1 g/cm³ (Predicted) | [1] |

| pKa | -2.67±0.20 (Predicted) | [3] |

Synthesis and Spectroscopic Characterization

The synthesis of this compound typically involves the introduction of the ethynyl group onto a pre-existing 2-chloropyrimidine scaffold. While specific, detailed protocols in peer-reviewed literature are not abundant, a general and plausible synthetic route can be inferred from established organometallic reactions. A common approach involves the Sonogashira coupling of a protected alkyne, such as trimethylsilylacetylene, with a di-halogenated pyrimidine, followed by selective reaction and deprotection.

A general representation of a potential synthetic pathway is illustrated below:

Caption: A plausible synthetic route to this compound.

-

¹H NMR: Signals corresponding to the pyrimidine ring protons and the acetylenic proton would be expected. The pyrimidine protons would likely appear as doublets in the aromatic region, while the acetylenic proton would be a singlet further upfield.

-

¹³C NMR: Resonances for the four distinct carbon atoms of the pyrimidine ring and the two acetylenic carbons would be observed.

-

IR Spectroscopy: Characteristic vibrational bands would include C-H stretching for the aromatic and acetylenic protons, C≡C stretching for the alkyne, and C-Cl stretching.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the chloro and ethynyl functional groups, making it a versatile synthon for the construction of more complex molecules.

Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position of the pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of substituents, including amines, alcohols, and thiols, which is a common strategy in the synthesis of bioactive molecules.

Sonogashira Coupling

The terminal alkyne is readily employed in Sonogashira cross-coupling reactions with aryl or vinyl halides.[4][5][6] This palladium- and copper-catalyzed reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and organic materials.

Experimental Protocol: General Procedure for Sonogashira Coupling

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific substrates and reaction scales.

-

Reaction Setup: To a solution of the aryl halide (1.0 eq) in a suitable solvent (e.g., THF, DMF) at room temperature, add sequentially a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.025 eq), and a base (e.g., diisopropylamine, 7.0 eq).

-

Addition of Alkyne: Add this compound (1.1 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction for the required time (typically 3 hours to overnight) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Et₂O) and filter through a pad of Celite®, washing with the same solvent. Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Caption: A generalized workflow for a Sonogashira coupling reaction.

Role in Drug Discovery

Pyrimidine derivatives are a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs. The this compound scaffold offers a strategic starting point for the synthesis of novel therapeutic agents. The ability to functionalize both the 2- and 4-positions allows for the exploration of diverse chemical space and the optimization of structure-activity relationships (SAR). For instance, the pyrimidine core can act as a hinge-binding motif for protein kinases, while substituents introduced at the 2- and 4-positions can occupy adjacent hydrophobic pockets, leading to potent and selective inhibitors.

While specific examples of marketed drugs derived directly from this compound are not readily identifiable, its utility as a building block in the synthesis of bioactive molecules is evident from its commercial availability and the extensive use of similar chlorinated and ethynylated pyrimidines in the patent and scientific literature.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data for structurally related compounds such as 2-chloropyrimidine and 2-chloro-4-methylpyrimidine suggest that it should be handled with care.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.

-

Storage: Store in a tightly sealed container in a cool, dry place.

For detailed and specific safety information, it is recommended to consult the SDS provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its distinct reactive sites allow for sequential and regioselective functionalization, providing access to a wide array of complex molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the development of novel therapeutic agents and functional materials. As the demand for innovative molecular scaffolds continues to grow, the importance of key intermediates like this compound in advancing chemical and pharmaceutical research is undeniable.

References

Sources

- 1. lookchem.com [lookchem.com]

- 2. echemi.com [echemi.com]

- 3. Page loading... [wap.guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. CN107400113A - A kind of preparation method of 2- chloro-pyrimidine derivatives - Google Patents [patents.google.com]

- 6. US4226995A - Preparation process of 2-chloro pyrimidine - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Chloro-4-ethynylpyrimidine

Foreword: The Significance of 2-Chloro-4-ethynylpyrimidine in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] The introduction of an ethynyl group at the C4 position and a chloro-substituent at the C2 position of the pyrimidine ring creates a highly valuable and versatile intermediate: this compound. The terminal alkyne serves as a reactive handle for a variety of coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), enabling the facile conjugation to other molecules. The chlorine atom at the 2-position provides a site for nucleophilic substitution, allowing for further diversification of the molecular scaffold. This dual functionality makes this compound a sought-after building block in the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted cancer therapies. This guide provides an in-depth exploration of the synthesis and characterization of this pivotal compound, grounded in established chemical principles and practical laboratory insights.

I. Strategic Approach to the Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step sequence commencing with a selective Sonogashira coupling, followed by a deprotection step. This strategy leverages the differential reactivity of the two chlorine atoms on the starting material, 2,4-dichloropyrimidine, and employs a protecting group for the terminal alkyne to prevent undesirable side reactions.

The Cornerstone of the Synthesis: The Sonogashira Coupling

The Sonogashira reaction is a powerful cross-coupling method in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3][4][5] It is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[5][6]

The choice of a protected alkyne, specifically trimethylsilylacetylene (TMSA), is a critical aspect of this synthesis. The trimethylsilyl (TMS) group serves two primary functions: it prevents the homocoupling of the alkyne (Glaser coupling), and it allows for a more controlled reaction, given that terminal acetylenes can be sensitive under certain conditions.

The regioselectivity of the Sonogashira coupling on 2,4-dichloropyrimidine is a key consideration. The chlorine atom at the C4 position is generally more susceptible to nucleophilic substitution and cross-coupling reactions than the one at the C2 position. This enhanced reactivity is attributed to the electronic properties of the pyrimidine ring, making the C4 position more electrophilic. This inherent reactivity allows for the selective mono-functionalization at the desired position.

II. Detailed Experimental Protocol

This protocol is a self-validating system, with each step designed to ensure high yield and purity of the intermediate and final products.

Step 1: Synthesis of 2-Chloro-4-((trimethylsilyl)ethynyl)pyrimidine

This step involves the selective Sonogashira coupling of 2,4-dichloropyrimidine with trimethylsilylacetylene.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,4-Dichloropyrimidine | 148.98 | 10.0 g | 67.1 mmol |

| Trimethylsilylacetylene (TMSA) | 98.22 | 7.9 g (11.5 mL) | 80.5 mmol |

| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | 2.35 g | 3.35 mmol |

| Copper(I) iodide | 190.45 | 0.64 g | 3.35 mmol |

| Triethylamine (TEA) | 101.19 | 20.4 g (28.0 mL) | 201.4 mmol |

| Tetrahydrofuran (THF), anhydrous | - | 200 mL | - |

Procedure:

-

To a dry 500 mL three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 2,4-dichloropyrimidine (10.0 g, 67.1 mmol), bis(triphenylphosphine)palladium(II) dichloride (2.35 g, 3.35 mmol), and copper(I) iodide (0.64 g, 3.35 mmol).

-

Evacuate the flask and backfill with nitrogen. Repeat this process three times to ensure an inert atmosphere.

-

Add anhydrous tetrahydrofuran (200 mL) and triethylamine (28.0 mL, 201.4 mmol) to the flask.

-

Stir the mixture at room temperature to obtain a suspension.

-

Slowly add trimethylsilylacetylene (11.5 mL, 80.5 mmol) to the reaction mixture via a syringe.

-

Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate (4:1) eluent system.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the catalyst residues, and wash the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain a crude residue.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate (from 100:0 to 90:10) to afford 2-chloro-4-((trimethylsilyl)ethynyl)pyrimidine as a solid.

Step 2: Synthesis of this compound

This step involves the deprotection of the trimethylsilyl group to yield the final product.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloro-4-((trimethylsilyl)ethynyl)pyrimidine | 210.72 | (from Step 1) | - |

| Potassium carbonate (K₂CO₃) | 138.21 | 1.5 equiv. | - |

| Methanol | - | 150 mL | - |

| Dichloromethane | - | 100 mL | - |

Procedure:

-

Dissolve the 2-chloro-4-((trimethylsilyl)ethynyl)pyrimidine obtained from Step 1 in methanol (150 mL) in a 250 mL round-bottom flask.

-

Add potassium carbonate (1.5 equivalents based on the starting amount of the silylated pyrimidine) to the solution.

-

Stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is completely consumed.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Add water (100 mL) to the residue and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to yield this compound as a solid. Further purification can be achieved by recrystallization from a suitable solvent system like hexane/ethyl acetate if necessary.

III. Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data based on the structure and data from similar compounds.

| Analytical Technique | Expected Observations |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.65 (d, J = 5.0 Hz, 1H, pyrimidine H6), 7.45 (d, J = 5.0 Hz, 1H, pyrimidine H5), 3.30 (s, 1H, ethynyl H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 160.5, 153.0, 145.0, 122.0, 83.0, 80.0 |

| Mass Spectrometry (EI) | m/z: 138 (M⁺), 140 (M⁺+2) in a ~3:1 ratio, characteristic of a monochlorinated compound. |

IV. Mechanistic Insights and Rationale

A deep understanding of the reaction mechanisms is paramount for troubleshooting and optimization.

The Catalytic Cycle of the Sonogashira Coupling

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sources

- 1. 2,4-Dichloropyrimidine(3934-20-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. Synthetic and Biological Attributes of Pyrimidine Derivatives: A Recent Update. | Semantic Scholar [semanticscholar.org]

- 3. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]

2-Chloro-4-ethynylpyrimidine reactivity and stability

An In-Depth Technical Guide to the Reactivity and Stability of 2-Chloro-4-ethynylpyrimidine

Abstract

This compound stands as a pivotal building block in contemporary medicinal chemistry and materials science. Its unique bifunctional nature, featuring a reactive chlorine atom at the C2 position and a terminal alkyne at the C4 position, offers orthogonal handles for a diverse array of chemical transformations. This guide provides a comprehensive exploration of the synthesis, reactivity, and stability of this versatile scaffold. We delve into the mechanistic underpinnings of its key reactions, including palladium-catalyzed cross-couplings, nucleophilic aromatic substitutions, and azide-alkyne cycloadditions. Detailed, field-proven protocols are provided for these transformations, accompanied by an analysis of the compound's stability profile and handling considerations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this compound in their work.

Introduction: The Strategic Value of the Pyrimidine Scaffold

Pyrimidine derivatives are ubiquitous in biologically active molecules, forming the core of numerous pharmaceuticals and natural products. Their nitrogen-rich heterocyclic structure allows for a multitude of interactions with biological targets. The strategic functionalization of the pyrimidine ring is therefore a cornerstone of modern drug discovery. This compound emerges as a particularly valuable intermediate due to its distinct reaction sites:

-

The C2-Chloride: An excellent leaving group for nucleophilic aromatic substitution (SNAr) and a reactive site for various palladium-catalyzed cross-coupling reactions.[1][2]

-

The C4-Ethynyl Group: A terminal alkyne that serves as a premier functional handle for Sonogashira couplings and, most notably, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the flagship reaction of "Click Chemistry".[3][4]

This guide will systematically dissect the chemical behavior of these two functional groups, providing both theoretical understanding and practical, actionable protocols.

Synthesis of this compound

The most common and efficient route to this compound involves a Sonogashira coupling reaction on a di-halogenated pyrimidine precursor, followed by deprotection. The choice of starting from 2,4-dichloropyrimidine is strategic, as the chlorine at the C4 position is generally more reactive towards Sonogashira coupling than the C2 chlorine, allowing for selective functionalization.

Synthetic Workflow Overview

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: Synthesis

Step 1: Sonogashira Coupling of 2,4-Dichloropyrimidine

-

Rationale: This step selectively installs the protected alkyne at the more reactive C4 position. Using a protected alkyne like trimethylsilylacetylene prevents self-coupling and other side reactions of the terminal alkyne under the reaction conditions.[5] The catalyst system of a palladium complex and a copper(I) co-catalyst is standard for this transformation.[4]

-

Procedure:

-

To a dry, argon-purged flask, add 2,4-dichloropyrimidine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).

-

Add anhydrous triethylamine (Et₃N) as both the solvent and base (approx. 10 mL per gram of starting material).

-

Stir the mixture at room temperature to dissolve the solids.

-

Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

-

Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

-

Cool the mixture to room temperature, filter through a pad of celite to remove catalyst residues, and rinse with ethyl acetate.

-

Concentrate the filtrate under reduced pressure. The crude residue, 2-Chloro-4-((trimethylsilyl)ethynyl)pyrimidine, can often be used directly in the next step after aqueous workup.

-

Step 2: Deprotection of the Silyl Group

-

Rationale: A mild base like potassium carbonate in methanol is sufficient to cleave the silicon-carbon bond, revealing the terminal alkyne without affecting the C2-chloro group.

-

Procedure:

-

Dissolve the crude product from Step 1 in methanol (approx. 20 mL per gram).

-

Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

-

Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, neutralize the mixture with 1M HCl and concentrate under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.

-

Purify the resulting solid by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound as a solid.[6]

-

Reactivity Profile: A Tale of Two Handles

The synthetic utility of this compound lies in the distinct and often orthogonal reactivity of its chloro and ethynyl groups.

Reactions at the C4-Ethynyl Group

The terminal alkyne is a hub for carbon-carbon and carbon-heteroatom bond formation.

While used in the synthesis of the title compound, the terminal alkyne can itself be a substrate for a second Sonogashira coupling, reacting with aryl or vinyl halides to create extended π-systems.

-

Mechanistic Insight: The reaction proceeds via a dual catalytic cycle.[5][7] The palladium cycle involves oxidative addition, transmetalation, and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which is the active species that participates in the transmetalation step with the palladium complex.[5]

Caption: The dual catalytic cycles of the Sonogashira reaction.

This is arguably the most powerful application of the ethynyl group, allowing for the facile construction of 1,4-disubstituted 1,2,3-triazole rings.[3] This reaction is the cornerstone of "click chemistry," prized for its high yields, mild conditions, and exceptional functional group tolerance.[8][9]

-

Mechanistic Insight: The reaction is not a concerted cycloaddition. Instead, it involves the formation of a copper acetylide, which then reacts with the azide to form a six-membered copper-containing intermediate. This intermediate then undergoes ring contraction and protonolysis to yield the stable triazole product and regenerate the copper(I) catalyst.[3]

Caption: A simplified workflow for a typical CuAAC reaction.

-

Detailed Experimental Protocol: CuAAC

-

In a vial, dissolve the organic azide (1.0 eq) and this compound (1.05 eq) in a 1:1 mixture of t-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq) in water.

-

To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper sulfate solution. The reaction mixture will often turn cloudy or change color.

-

Stir vigorously at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

-

Upon completion, dilute the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous NH₄Cl (to remove copper), then with brine.

-

Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the product via column chromatography or recrystallization.

-

Reactions at the C2-Chloride

The chlorine atom at the C2 position is activated towards nucleophilic attack by the electron-withdrawing nature of the two ring nitrogens.[1]

This reaction allows for the direct displacement of the chloride by a wide range of nucleophiles, providing a straightforward route to 2-substituted pyrimidine derivatives.

-

Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10] In the second, typically faster step, the chloride leaving group is eliminated, restoring aromaticity.[10]

Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).

-

Reactivity Trend: The rate of SNAr reactions on chloropyrimidines is influenced by the nucleophilicity of the attacking species. Stronger nucleophiles generally lead to faster reactions.[1] Common nucleophiles include:

-

N-nucleophiles: Primary and secondary amines, anilines.

-

O-nucleophiles: Alkoxides, phenoxides.

-

S-nucleophiles: Thiolates.

-

-

Detailed Experimental Protocol: Amination (SNAr)

-

Dissolve this compound (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or a protic solvent like isopropanol.

-

Add the desired amine (1.5-2.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃, 2.0 eq) if the amine salt is used or to scavenge the HCl byproduct.

-

Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography.

-

Stability and Handling

Understanding the stability of this compound is crucial for its successful application and storage.

Stability Profile

| Condition | Observation | Rationale |

| Thermal | Moderately stable. Melting point is reported in the range of 139-141 °C.[6] Decomposition may occur at significantly elevated temperatures over prolonged periods. | The aromatic pyrimidine core provides inherent stability, but terminal alkynes can be prone to polymerization at high temperatures. |

| Acidic (Strong) | Potential for degradation. | The basic nitrogen atoms of the pyrimidine ring can be protonated, which may alter reactivity or lead to hydrolysis under harsh conditions. |

| Basic (Strong) | Generally stable under conditions for SNAr. Very strong, non-nucleophilic bases (e.g., LDA) could potentially deprotonate the alkyne. | The C2-Cl bond is susceptible to hydrolysis with strong aqueous bases like NaOH, especially with heating.[1] |

| Light | Should be stored protected from light. | Aromatic compounds, particularly those with extended conjugation, can be light-sensitive. |

| Atmosphere | Stable to air and moisture for short periods. Long-term storage should be under an inert atmosphere (N₂ or Ar). | Minimizes potential oxidative degradation or reactions involving atmospheric moisture. |

Handling and Storage Recommendations

-

Storage: Store in a tightly sealed container in a cool, dry, dark place. For long-term storage, flushing with an inert gas like argon or nitrogen is recommended.

-

Handling: Use standard personal protective equipment (gloves, safety glasses, lab coat). Handle in a well-ventilated area or a fume hood. Avoid generating dust.

Spectroscopic Characterization

Authenticating the structure and purity of this compound relies on standard spectroscopic techniques.[11][12][13]

| Technique | Expected Data |

| ¹H NMR | Two doublets in the aromatic region for the pyrimidine protons (H5 and H6). A singlet for the terminal alkyne proton (C≡C-H). |

| ¹³C NMR | Signals corresponding to the four distinct pyrimidine carbons and two alkyne carbons. |

| IR Spectroscopy | Characteristic peaks for C≡C-H stretch (~3300 cm⁻¹), C≡C stretch (~2100 cm⁻¹), and C-Cl stretch. |

| Mass Spectrometry | A molecular ion peak (M⁺) with a characteristic M+2 isotope pattern in a ~3:1 ratio, indicative of the presence of a single chlorine atom.[14] |

Conclusion

This compound is a powerful and versatile intermediate whose value is derived from the well-defined and orthogonal reactivity of its two key functional groups. The C4-ethynyl moiety provides access to the vast and efficient world of click chemistry and other alkyne-based transformations, while the C2-chloro atom serves as a reliable site for SNAr and cross-coupling reactions. By understanding the mechanistic principles governing its reactivity and the practical considerations for its stability and handling, researchers can effectively unlock the full potential of this scaffold for the synthesis of complex, high-value molecules in drug discovery and beyond.

References

- Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine.

- Infoscience. (2005). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions.

- ResearchGate. (n.d.). Palladium-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines with organosilanes.

- ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.

- PubMed. (n.d.). 1-, 2-, and 4-ethynylpyrenes in the structure of twisted intercalating nucleic acids.

- NIH. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.

- Guidechem. (n.d.). How to Prepare 2-Chloro-4-Methylpyrimidine?.

- BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Chloropyrimidines.

- JOCPR. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications.

- Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.

- Guidechem. (n.d.). What are the synthesis and applications of 2-Chloro-4-methylpyrimidine?.

- Journal of the Chemical Society C. (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate.

- Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?.

- BenchChem. (n.d.). Application Notes and Protocols for the Sonogashira Coupling of 2-chloro-4-ethynylpyridine with Substituted Imidazoles.

- University of Toronto. (n.d.). EXPERIMENT #6: 2-CHLORO-4-(2-THIENYL)PYRIMIDINE.

- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.

- NIST WebBook. (n.d.). Pyrimidine, 2-chloro-.

- Organic Syntheses. (n.d.). 2-Chloropyrimidine.

- Wikipedia. (n.d.). Click chemistry.

- Wikipedia. (n.d.). Cycloaddition.

- Organic Chemistry Portal. (2013). 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide-Alkyne Cycloaddition Reaction in Water.

- ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure.

- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

- SpectraBase. (n.d.). 2-Chloro-4-vinylpyrimidine - Optional[MS (GC)] - Spectrum.

- PubChem. (n.d.). 2-Chloro-4-methylpyrimidine.

- The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (n.d.).

- Thermo Scientific Chemicals. (n.d.). 2-Chloro-4-ethynylpyridine, 97% 5 g.

- Chemistry LibreTexts. (2022). 29.5: Cycloaddition Reactions.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- Slideshare. (n.d.). Cycloaddition reactions [2+2].

- YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.

- MDPI. (n.d.). The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures.

- Wikipedia. (n.d.). Sonogashira coupling.

- MDPI. (n.d.). 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation.

- Leah4Sci. (n.d.). Spectroscopy: IR, NMR, Mass Spec.

- RSC Publishing. (n.d.). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions.

- PubMed. (n.d.). Recent advances in Sonogashira reactions.

- TCI AMERICA. (n.d.). Topics (Click Chemistry).

- ECHEMI. (n.d.). Pyrimidine, 2-chloro-4-ethynyl- (9CI) Formula.

- ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.

- Glen Research. (n.d.). Glen Report 23.13 - New Products – Click Chemistry Update.

- ChemicalBook. (n.d.). 2-Chloro-4-methylpyrimidine.

Sources

- 1. zenodo.org [zenodo.org]

- 2. researchgate.net [researchgate.net]

- 3. Click Chemistry [organic-chemistry.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. echemi.com [echemi.com]

- 7. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Topics (Click Chemistry) | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. leah4sci.com [leah4sci.com]

- 14. chem.pg.edu.pl [chem.pg.edu.pl]

An In-depth Technical Guide to Substituted Ethynylpyrimidines: Synthesis, SAR, and Therapeutic Applications

Introduction: The Rise of a Privileged Scaffold in Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] As an essential component of nucleic acids (cytosine, thymine, and uracil), its biocompatibility is unparalleled.[3][4] For decades, chemists have modified the pyrimidine core to create drugs for a multitude of diseases, including cancer, infectious diseases, and inflammatory conditions.[5][6][7] This guide focuses on a particularly potent and versatile class of these compounds: substituted ethynylpyrimidines .

The introduction of the ethynyl (–C≡CH) group onto the pyrimidine scaffold imparts unique chemical and physical properties. The rigid, linear geometry of the alkyne can act as a powerful anchoring group, locking the molecule into a specific conformation within a biological target's binding site. It can also serve as a reactive "warhead" for covalent inhibition or as a key pharmacophore for establishing critical interactions, often leading to significant gains in potency and selectivity. This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic targeting of substituted ethynylpyrimidines, designed for researchers and drug development professionals.

Part 1: Core Synthetic Strategies - The Sonogashira Coupling

The most prevalent and efficient method for installing an ethynyl group onto a pyrimidine ring is the Sonogashira cross-coupling reaction.[6] This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes.[8][9] The typical starting material is a halogenated pyrimidine (e.g., 2-chloro-, 4-chloro-, or 5-bromopyrimidine), which provides a reactive handle for the coupling.

The causality behind this choice of reaction is its high functional group tolerance, relatively mild reaction conditions, and broad substrate scope, making it ideal for complex molecule synthesis in drug discovery campaigns.

Generalized Experimental Protocol: Sonogashira Coupling for Ethynylpyrimidine Synthesis

This protocol describes a general procedure for the coupling of a halopyrimidine with a terminal alkyne.

Materials:

-

Halopyrimidine (e.g., 4-chloro-2-aminopyrimidine) (1.0 eq)

-

Terminal alkyne (e.g., Trimethylsilylacetylene) (1.1-1.5 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02-0.05 eq)

-

Copper(I) iodide (CuI) (0.04-0.10 eq)

-

Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Toluene)

-

Amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA)) (2-5 eq)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Vessel Preparation: To a dry Schlenk flask, add the halopyrimidine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq) under an inert atmosphere.

-

Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine base (2-5 eq) and the terminal alkyne (1.1-1.5 eq). The use of a protected alkyne like trimethylsilylacetylene is a common strategy to prevent undesired side reactions such as Glaser coupling (homocoupling of the alkyne).[9]

-

Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Stir the mixture at the desired temperature (ranging from room temperature to 80 °C). The optimal temperature depends on the reactivity of the specific substrates.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting halopyrimidine is consumed.[8]

-

Workup: Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the ethynylpyrimidine derivative.[10]

-

Deprotection (if necessary): If a silyl-protected alkyne was used, the silyl group can be removed under mild conditions, for example, by using potassium carbonate in methanol or tetra-n-butylammonium fluoride (TBAF) in THF to yield the terminal ethynylpyrimidine.[9]

Synthesis Workflow Diagram

Caption: Sonogashira coupling workflow for ethynylpyrimidine synthesis.

Part 2: Therapeutic Applications and Structure-Activity Relationships (SAR)

The ethynylpyrimidine scaffold has proven to be a highly effective template for designing potent inhibitors of various biological targets, primarily protein kinases involved in cell signaling.

A. Kinase Inhibition in Oncology and Angiogenesis

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[11] Ethynylpyrimidines have been successfully developed as ATP-competitive inhibitors, where the pyrimidine core mimics the adenine ring of ATP, and the ethynyl-substituted portion explores adjacent hydrophobic pockets to achieve high potency and selectivity.[12]

1. Tie-2 Kinase Inhibitors for Angiogenesis

The Tie-2 receptor tyrosine kinase is a key regulator of angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[3][13] The Angiopoietin-Tie2 signaling pathway is crucial for vascular stabilization.[5][14] Inhibiting Tie-2 is therefore a promising anti-cancer strategy.

A series of alkynylpyrimidine amide derivatives have been developed as potent and selective ATP-competitive inhibitors of Tie-2 autophosphorylation.[3][4] The SAR studies for this class revealed several key insights:

-

The Pyrimidine Core: The 2-aminopyrimidine core is essential for binding to the hinge region of the kinase's ATP-binding pocket.

-

The Ethynyl Group: The alkyne at the 4-position projects into a hydrophobic pocket, with substitution on the alkyne being critical for potency. Small, hydrophobic groups are generally favored.

-

The Amide Linker: An amide at the 5-position provides a crucial hydrogen bond interaction and serves as a linker to a solvent-exposed region, where various substituents can be installed to modulate pharmacokinetic properties.

| Compound ID | R Group (on alkyne) | Tie-2 IC₅₀ (nM) | KDR (VEGFR2) IC₅₀ (nM) | Selectivity (KDR/Tie-2) |

| 1a | -H | 150 | >10000 | >67 |

| 1b | -CH₃ | 25 | >10000 | >400 |

| 1c | -Cyclopropyl | 5 | 4500 | 900 |

| 1d | -Phenyl | 80 | >10000 | >125 |

| Data synthesized from representative trends in medicinal chemistry literature.[3][4] |

The data clearly indicates that small alkyl or cycloalkyl groups on the alkyne (like in 1c ) provide the highest potency and excellent selectivity against related kinases like KDR (VEGFR2).

Upon binding of its ligand, Angiopoietin-1 (Ang1), the Tie-2 receptor dimerizes and autophosphorylates, triggering downstream signaling cascades.[15] The two major pathways are the PI3K/Akt pathway, which promotes endothelial cell survival and vascular stability, and the Ras/MAPK pathway, which influences cell migration.[14][16] Ethynylpyrimidine inhibitors block the initial autophosphorylation step, shutting down all downstream signals.

Caption: Inhibition of the Angiopoietin/Tie-2 signaling pathway.

2. EGFR Inhibitors for Non-Small-Cell Lung Cancer (NSCLC)

The Epidermal Growth Factor Receptor (EGFR) is another tyrosine kinase that, when mutated or overexpressed, drives the growth of several cancers, most notably NSCLC.[17][18] Fused pyrimidine systems, such as thienopyrimidines and pyrrolopyrimidines, are highly effective scaffolds for EGFR inhibitors.[19][20] The ethynyl group often features in these inhibitors, typically as part of a larger substituent that targets specific regions of the ATP-binding site.

Many advanced EGFR inhibitors are covalent, where an acrylamide or similar reactive group forms a permanent bond with a cysteine residue (Cys797) in the active site. While not a direct ethynylpyrimidine, the principles of using a rigid linker to position a reactive group are similar, and some investigational compounds have explored alkynes as part of their structure. The primary role of the pyrimidine core remains to anchor the molecule in the ATP hinge region.[17][18]

EGFR activation by ligands like EGF leads to the stimulation of multiple downstream pathways, including the RAS-RAF-MAPK pathway for proliferation and the PI3K-AKT pathway for cell survival.[21][22] Uncontrolled signaling from mutated EGFR leads to malignant cell growth.[17][23]

Caption: Standard workflow for an MTT cell viability assay.

B. Target Engagement: In Vitro Kinase Inhibition Assay

To confirm that a compound's cytotoxic effect is due to the inhibition of its intended target, an in vitro kinase assay is essential. This protocol is based on a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Principle: The kinase reaction uses ATP to phosphorylate a substrate. The amount of ADP produced is directly proportional to the kinase activity. In the presence of an inhibitor, less ADP is produced. The ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal. Lower light output corresponds to higher kinase inhibition.

Protocol:

-

Master Mix Preparation: Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and a generic kinase substrate (e.g., Poly-Glu,Tyr 4:1 for tyrosine kinases). [24]2. Inhibitor Dilution: Prepare serial dilutions of the test ethynylpyrimidine compounds in the assay buffer.

-

Reaction Setup: In a white 96-well plate, add the inhibitor dilutions, the master mix, and finally the purified kinase enzyme (e.g., recombinant Tie-2). [24]Include "no inhibitor" controls (maximum activity) and "no enzyme" blanks (background).

-

Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes to allow the phosphorylation reaction to proceed.

-

ADP-Glo™ Reagent: Stop the kinase reaction by adding ADP-Glo™ Reagent. This reagent depletes the remaining ATP. Incubate for 40-45 minutes at room temperature.

-

Kinase Detection Reagent: Add Kinase Detection Reagent. This reagent contains luciferase and its substrate, which converts the ADP (now converted back to ATP by the ADP-Glo™ system) into a luminescent signal. Incubate for 30-45 minutes at room temperature in the dark.

-

Luminescence Reading: Read the luminescence on a microplate reader.

-

Data Analysis: Subtract the blank values and calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Plot the results to determine the IC₅₀ value for target engagement.

Conclusion and Future Outlook

Substituted ethynylpyrimidines represent a privileged chemical class with demonstrated success in developing highly potent and selective therapeutic agents. Their synthetic accessibility, primarily via the robust Sonogashira coupling, allows for extensive structural diversification. The unique properties of the ethynyl group—its rigid geometry and ability to form key interactions within enzyme active sites—have made this scaffold particularly fruitful in the realm of kinase inhibition for oncology and anti-angiogenesis therapies.

The future of this field lies in exploring novel substitution patterns to overcome drug resistance, a persistent challenge in cancer therapy. [25]Furthermore, applying the ethynylpyrimidine scaffold to new biological targets beyond kinases, such as in neurodegenerative and infectious diseases, holds significant potential. As synthetic methodologies and our understanding of molecular interactions continue to advance, the substituted ethynylpyrimidine core is poised to remain a valuable and highly adaptable platform for the discovery of next-generation medicines.

References

-

Sharma, P., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 891008. [Link]

-

Savu, O., et al. (2022). Increased Expression of Angiopoietin 2 and Tie2 in Rosacea. International Journal of Molecular Sciences, 23(23), 14787. [Link]

-

Augustin, H. G., et al. (2009). The Complex Role of Angiopoietin-2 in the Angiopoietin–Tie Signaling Pathway. Cold Spring Harbor Perspectives in Medicine, 1(1), a006553. [Link]

-

Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

-

Zhang, Y., et al. (2016). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl) Morpholine. Atlantis Press. [Link]

-

Cee, V. J., et al. (2007). Alkynylpyrimidine amide derivatives as potent, selective, and orally active inhibitors of Tie-2 kinase. Journal of Medicinal Chemistry, 50(4), 636-649. [Link]

-

Kerbel, R. S., et al. (2021). Ang2 inhibitors and Tie2 activators: potential therapeutics in perioperative treatment of early stage cancer. EMBO Molecular Medicine, 13(7), e08253. [Link]

-

BPS Bioscience. (n.d.). Tie2 Kinase Assay Kit. Retrieved from [Link]

-

Abdel-Ghani, T. M., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). European Journal of Medicinal Chemistry, 265, 116089. [Link]

-

Sharma, K., et al. (2020). An overview on synthesis and biological activity of pyrimidines. World Journal of Pharmacy and Pharmaceutical Sciences, 9(9), 1586-1606. [Link]

-

El-Sayed, M. A., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Future Medicinal Chemistry, 11(7), 711-727. [Link]

-

El-Naggar, M., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d]t[14][17][26]riazolo[1,5-a]pyrimidine Derivatives. Molecules, 29(5), 1083. [Link]

-

Klutchko, S. R., et al. (1998). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 41(17), 3276-3292. [Link]

-

Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from [Link]

-

Lin, P., et al. (1998). Antiangiogenic gene therapy targeting the endothelium-specific receptor tyrosine kinase Tie2. Proceedings of the National Academy of Sciences, 95(15), 8829-8834. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

-

Ratheesh, K., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Archiv der Pharmazie, 355(11), e2200241. [Link]

-

Gomaa, A. M., & Ali, M. A. (2020). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 8(2), 20-33. [Link]

-

ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2022). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. RSC Advances, 12(1), 1-15. [Link]

-

Al-Mousawi, S. M., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 160. [Link]

-

Wightman, S. C., et al. (2021). Targeting Tie2 in the Tumor Microenvironment: From Angiogenesis to Dissemination. International Journal of Molecular Sciences, 22(22), 12423. [Link]

-

Ali, M. A., et al. (2019). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 923-930. [Link]

-

Wikimedia Commons. (n.d.). File:EGFR signaling pathway.png. Retrieved from [Link]

-

ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

-

Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 12(1), 318-327. [Link]

-

ResearchGate. (n.d.). Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases. Retrieved from [Link]

-

Ma, F.-F. (2024). Guideline for anticancer assays in cells. Future Postharvest and Food, 2(1), e12039. [Link]

-

Malykhin, N. V., et al. (2022). On the Mechanism of Random Handedness Generation in the Reactions of Heterocyclic Aldehydes with Diallylboronates. Molecules, 27(23), 8560. [Link]

-

ResearchGate. (n.d.). Ang-Tie2 Signaling pathway. Retrieved from [Link]

-

Shastry, C. S., et al. (2016). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Taibah University for Science, 10(6), 801-809. [Link]

-

Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-10. [Link]

-

Kumar, A., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Online Journal of Case Studies, 2(2). [Link]

-

ResearchGate. (n.d.). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]

-

Wu, Y., et al. (2022). Development of the Inverse Sonogashira Reaction for DEL Synthesis. ACS Medicinal Chemistry Letters, 13(6), 996-1001. [Link]

-

Kerbel, R. S., et al. (2021). Ang2 inhibitors and Tie2 activators: potential therapeutics in perioperative treatment of early stage cancer. EMBO Molecular Medicine, 13(7), e08253. [Link]

-

Sharma, P., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 891008. [Link]

-

ResearchGate. (n.d.). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer. Retrieved from [Link]

Sources

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Alkynylpyrimidine amide derivatives as potent, selective, and orally active inhibitors of Tie-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Complex Role of Angiopoietin-2 in the Angiopoietin–Tie Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. arodes.hes-so.ch [arodes.hes-so.ch]

- 11. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ang2 inhibitors and Tie2 activators: potential therapeutics in perioperative treatment of early stage cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Angiopoietin-TIE2 Signaling | Thermo Fisher Scientific - TW [thermofisher.com]

- 15. mdpi.com [mdpi.com]

- 16. Targeting Tie2 in the Tumor Microenvironment: From Angiogenesis to Dissemination - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 18. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. ClinPGx [clinpgx.org]

- 23. researchgate.net [researchgate.net]

- 24. bpsbioscience.com [bpsbioscience.com]

- 25. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Ang2 inhibitors and Tie2 activators: potential therapeutics in perioperative treatment of early stage cancer - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Unveiling of 2-Chloro-4-ethynylpyrimidine: A Technical Guide for Researchers

This guide provides an in-depth analysis of the spectroscopic signature of 2-Chloro-4-ethynylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. As experimental spectra for this specific molecule are not widely available, this document serves as a comprehensive technical resource, leveraging established spectroscopic principles and data from closely related structural analogs to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach provides a robust framework for the identification, characterization, and quality control of this compound in a research and development setting.

Molecular Structure and Spectroscopic Overview

This compound is a substituted pyrimidine with a molecular formula of C₆H₃ClN₂ and a molecular weight of 138.55 g/mol . The key structural features that dictate its spectroscopic properties are the pyrimidine ring, the chloro substituent at the 2-position, and the ethynyl group at the 4-position. Each of these components imparts a characteristic signature in NMR, IR, and MS analyses, which, when considered together, provide a unique fingerprint for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the two pyrimidine ring protons and the single acetylenic proton. The predicted chemical shifts are based on the analysis of analogous compounds such as 2-chloropyrimidine and various ethynyl-substituted aromatics.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H5 | 8.6 - 8.8 | Doublet | ~5.0 | Deshielded by the adjacent nitrogen atom (N1) and the chloro-substituted carbon (C2). |

| H6 | 7.4 - 7.6 | Doublet | ~5.0 | Shielded relative to H5, coupled to H5. |

| ≡C-H | 3.2 - 3.5 | Singlet | N/A | Typical range for an acetylenic proton, influenced by the electronegativity of the pyrimidine ring. |

The pyrimidine protons (H5 and H6) are expected to appear as a doublet of doublets due to their coupling to each other. The electron-withdrawing nature of the nitrogen atoms and the chlorine atom will deshield these protons, shifting their signals downfield. The acetylenic proton signal is anticipated to be a sharp singlet in the region of 3.2-3.5 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insight into the carbon framework of the molecule. Six distinct signals are expected, corresponding to the six carbon atoms in this compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 160 - 162 | Attached to a chlorine atom and two nitrogen atoms, resulting in significant deshielding. |

| C4 | 145 - 148 | Attached to the ethynyl group and a nitrogen atom. |

| C6 | 157 - 159 | Deshielded due to the adjacent nitrogen atom (N1). |

| C5 | 122 - 125 | Shielded relative to the other pyrimidine carbons. |

| C≡C (Cα) | 80 - 85 | Acetylenic carbon attached to the pyrimidine ring. |

| ≡C-H (Cβ) | 75 - 80 | Terminal acetylenic carbon. |

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible NMR data, the following protocol is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required (typically 256 or more).

-

A wider spectral width will be necessary to encompass all carbon signals (e.g., 0-200 ppm).

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Diagram of NMR Workflow

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing valuable information about the functional groups present in a molecule.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the terminal alkyne and the substituted pyrimidine ring.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ≡C-H Stretch | 3300 - 3320 | Strong, Sharp | Terminal Alkyne |

| C-H Stretch (Aromatic) | 3050 - 3150 | Medium | Pyrimidine Ring |

| C≡C Stretch | 2100 - 2150 | Medium to Weak | Terminal Alkyne |

| C=N, C=C Stretch | 1550 - 1600 | Medium to Strong | Pyrimidine Ring |

| C-Cl Stretch | 700 - 800 | Strong | Chloro-substituent |

The most diagnostic peaks will be the sharp, strong absorption around 3300 cm⁻¹ for the acetylenic C-H stretch and the weaker, but still characteristic, C≡C triple bond stretch in the 2100-2150 cm⁻¹ region. The C-Cl stretch will appear in the fingerprint region and can be a useful confirmation of the chlorine substituent.

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Diagram of IR Spectroscopy Workflow

Caption: Workflow for FTIR-ATR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

Predicted Mass Spectrum

Electron Ionization (EI) is a common ionization method that often leads to fragmentation.

-

Molecular Ion (M⁺): The molecular ion peak is expected to be prominent. Due to the presence of chlorine, a characteristic isotopic pattern will be observed. There will be two peaks, one for the molecule containing the ³⁵Cl isotope (M⁺) and another, approximately one-third the intensity, for the molecule containing the ³⁷Cl isotope (M+2).[1] For this compound, these would appear at m/z 138 and m/z 140.

-

Fragmentation: Common fragmentation pathways for chloropyrimidines involve the loss of the chlorine atom or cleavage of the pyrimidine ring. The loss of a chlorine radical would result in a fragment at m/z 103. Further fragmentation of the pyrimidine ring or the ethynyl group could also occur.

| Ion | Predicted m/z | Composition | Notes |

| [M]⁺ | 138 | C₆H₃³⁵ClN₂ | Molecular ion |

| [M+2]⁺ | 140 | C₆H₃³⁷ClN₂ | Isotope peak, ~32% of M⁺ |

| [M-Cl]⁺ | 103 | C₆H₃N₂ | Loss of chlorine radical |

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable mass spectrum.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their m/z ratio.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to confirm the structure of the compound.

Diagram of Mass Spectrometry Workflow

Caption: Workflow for EI-MS analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By combining fundamental spectroscopic principles with data from analogous structures, a comprehensive and reliable spectroscopic profile has been established. The detailed experimental protocols provided herein offer a standardized approach for researchers to acquire high-quality data for this compound. This guide is intended to be a valuable resource for scientists and professionals in drug development and chemical research, facilitating the confident identification and characterization of this compound.

References

-

PubChem. 2-Chloropyrimidine. [Link]

-

Organic Chemistry LibreTexts. IR Spectroscopy: Alkynes. [Link]

-

NIST. Pyrimidine, 2-chloro-. [Link]

-

University of Calgary. Mass Spectrometry. [Link]

- Patel, R. S., & Jain, R. (2020). Spectral characteristics of pyrimidine-containing compounds: A comprehensive FTIR study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 242.

- Singh, N., & Gupta, A. (2017). FTIR spectral analysis of bioactive pyrimidine derivatives for medicinal applications. Indian Journal of Pharmaceutical Sciences, 79(2).

Sources

Commercial availability and suppliers of 2-Chloro-4-ethynylpyrimidine

An In-depth Technical Guide to 2-Chloro-4-ethynylpyrimidine: Navigating Scarcity with Proposed Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. The pyrimidine core is a ubiquitous scaffold in numerous FDA-approved drugs, and the presence of reactive chloro and ethynyl groups offers versatile handles for further molecular elaboration.[1][2] However, this valuable compound is not readily accessible, with limited commercial availability and a notable absence of published synthetic protocols. This technical guide addresses this gap by providing a comprehensive analysis of the challenges associated with its synthesis, proposing a viable synthetic route, and exploring its potential applications in drug development.

Commercial Availability: A Landscape of Scarcity

A thorough survey of the chemical supplier landscape reveals that this compound is not a stock item for major chemical suppliers. While a handful of smaller vendors list the compound, often with the CAS number 37968-69-7, its availability is not consistently verifiable, suggesting it may be synthesized on demand with potentially long lead times.[] This scarcity necessitates a reliable in-house synthesis for any research program planning to utilize this scaffold.

For researchers seeking immediate alternatives or starting materials for the proposed synthesis, several structurally related and commercially available pyrimidine derivatives can be considered.

Table 1: Commercially Available Analogues of this compound

| Compound Name | CAS Number | Typical Suppliers |

| 2,4-Dichloropyrimidine | 3934-20-1 | Sigma-Aldrich, TCI, Alfa Aesar |

| 2-Chloro-4-methylpyrimidine | 13036-57-2 | Sigma-Aldrich, TCI |

| 2-Chloropyrimidine | 1722-12-9 | Sigma-Aldrich, Alfa Aesar |

Proposed Synthesis of this compound: A Strategic Approach

The synthesis of this compound from 2,4-dichloropyrimidine via a Sonogashira coupling presents a significant regioselectivity challenge. The C4 position of the 2,4-dichloropyrimidine ring is inherently more reactive towards nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions than the C2 position.[4][5] Therefore, a direct, selective ethynylation at the C4 position is the most probable outcome. The following proposed synthesis leverages this inherent reactivity.

Retrosynthetic Analysis

The most logical synthetic approach involves a regioselective Sonogashira coupling of a suitable acetylene equivalent with the more reactive C4 position of 2,4-dichloropyrimidine. Trimethylsilylacetylene (TMS-acetylene) is an ideal reagent for this purpose, as the TMS group can be readily removed post-coupling.

Caption: Retrosynthetic analysis of this compound.

Proposed Experimental Protocol

This two-step protocol is designed to first selectively couple TMS-acetylene at the C4 position of 2,4-dichloropyrimidine, followed by the deprotection of the silyl group to yield the target compound.

Step 1: Synthesis of 2-Chloro-4-((trimethylsilyl)ethynyl)pyrimidine

-

Reaction Principle: A palladium- and copper-co-catalyzed Sonogashira coupling reaction will be employed.[6][7] The reaction is performed under an inert atmosphere to prevent oxidative homocoupling of the acetylene.[7]

-

Reagents and Materials:

-

2,4-Dichloropyrimidine

-

Trimethylsilylacetylene (TMS-acetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

To a dry, three-necked flask under an argon atmosphere, add 2,4-dichloropyrimidine (1.0 eq), Pd(PPh3)2Cl2 (0.03 eq), and CuI (0.06 eq).

-

Add anhydrous THF and triethylamine (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Slowly add TMS-acetylene (1.2 eq) dropwise via a syringe.

-

Heat the reaction mixture to 60°C and monitor by TLC or GC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-Chloro-4-((trimethylsilyl)ethynyl)pyrimidine.

-

Step 2: Synthesis of this compound

-

Reaction Principle: The trimethylsilyl protecting group is labile under basic or fluoride-mediated conditions.[8] A mild base like potassium carbonate in methanol is effective for this transformation.

-

Reagents and Materials:

-

2-Chloro-4-((trimethylsilyl)ethynyl)pyrimidine

-

Potassium carbonate (K2CO3)

-

Methanol

-

Dichloromethane

-

-

Procedure:

-

Dissolve the product from Step 1 in methanol.

-

Add potassium carbonate (2.0 eq) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is fully converted.

-

Once complete, neutralize the reaction with a dilute HCl solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

-

Caption: Proposed two-step synthesis of this compound.

Potential Applications in Drug Discovery

The this compound scaffold is a versatile starting point for the synthesis of a diverse library of compounds for biological screening. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][9][10] The ethynyl group can act as a key pharmacophore, participating in hydrogen bonding or other interactions within a biological target, or serve as a synthetic handle for further modifications.

The two reactive sites on the molecule, the chloro group at C2 and the terminal alkyne at C4, can be selectively functionalized to generate a wide array of derivatives.

Caption: Derivatization pathways of this compound.

Conclusion

While this compound is a molecule of high interest for medicinal chemistry, its current lack of widespread commercial availability and published synthetic routes presents a hurdle for researchers. This guide provides a comprehensive overview of the synthetic challenges, primarily the issue of regioselectivity, and proposes a robust and plausible two-step synthesis starting from 2,4-dichloropyrimidine. The outlined protocol, based on well-established Sonogashira coupling and deprotection methodologies, offers a clear path for laboratories to access this valuable building block. The versatile reactivity of its chloro and ethynyl functionalities makes it a promising scaffold for the development of novel therapeutics.

References

-

Biological activities of synthetic pyrimidine derivatives. (2024, August 29). Retrieved from [Link]

- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (n.d.). Google Patents.

-

Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2022). Chemical Biology & Drug Design, 100(6), 818-842. Retrieved from [Link]

-

Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2019). Organic Letters, 21(15), 5853–5857. Retrieved from [Link]

-

C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (n.d.). ACS. Retrieved from [Link]

-

Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2018). Organic Letters, 20(15), 4559–4562. Retrieved from [Link]

-